

## Understanding the Alkalinity of Aqueous Sodium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive examination of the chemical principles underlying the alkalinity of aqueous **sodium carbonate** solutions. It details the hydrolysis reactions, equilibrium constants, and experimental procedures for quantifying this alkalinity, offering valuable insights for professionals in research and development.

# Introduction: The Chemical Basis of Sodium Carbonate Alkalinity

**Sodium carbonate** (Na<sub>2</sub>CO<sub>3</sub>), a salt of a weak acid (carbonic acid, H<sub>2</sub>CO<sub>3</sub>) and a strong base (sodium hydroxide, NaOH), readily dissolves in water to produce an alkaline solution. This basicity arises not from the sodium ions (Na<sup>+</sup>), which are spectator ions, but from the hydrolysis of the carbonate ions (CO<sub>3</sub><sup>2-</sup>).

Upon dissolution, **sodium carbonate** dissociates completely into its constituent ions:

$$Na_2CO_3(s) \rightarrow 2Na^+(aq) + CO_3^{2-}(aq)$$

The carbonate ion, being the conjugate base of the weak bicarbonate ion (HCO₃⁻), reacts with water in a stepwise hydrolysis process. This reaction removes protons (H⁺) from water, leading to an excess of hydroxide ions (OH⁻) and thus an increase in the solution's pH.

The primary hydrolysis reaction is:



$$CO_3^{2-}(aq) + H_2O(I) \rightleftharpoons HCO_3^{-}(aq) + OH^{-}(aq)$$

A secondary, less significant hydrolysis of the bicarbonate ion can also occur:

$$HCO_3^-(aq) + H_2O(l) \rightleftharpoons H_2CO_3(aq) + OH^-(aq)$$

The formation of hydroxide ions in these equilibria is the fundamental reason for the alkalinity of aqueous **sodium carbonate** solutions.

### **Quantitative Data Summary**

The alkalinity and pH of a **sodium carbonate** solution are dependent on its concentration. The following tables summarize key quantitative data related to the carbonate system in aqueous solutions.

### pH of Aqueous Sodium Carbonate Solutions

The pH of **sodium carbonate** solutions increases with concentration, reflecting a higher degree of hydrolysis and greater production of hydroxide ions.

Concentration (w/w %)	Concentration (g/L)	pH at 25°C
0.1%	1	11.37
0.5%	5	11.58
1.0%	10	11.70

Concentration (Molarity)	рН
1 mM	10.52
10 mM	10.97
100 mM	11.26

## **Acid-Base Equilibrium Constants**



The behavior of the carbonate system is governed by the dissociation constants of carbonic acid (pKa values) and the corresponding base hydrolysis constants (pKb values).

Equilibrium	Constant	Value (at 25°C)
H <sub>2</sub> CO <sub>3</sub> ⇌ H <sup>+</sup> + HCO <sub>3</sub> <sup>-</sup>	рКаı	6.37
HCO <sub>3</sub> <sup>-</sup> ⇌ H <sup>+</sup> + CO <sub>3</sub> <sup>2-</sup>	pKa <sub>2</sub>	10.32
$CO_3^{2-} + H_2O \rightleftharpoons HCO_3^- + OH^-$	pKb <sub>1</sub>	3.68
HCO <sub>3</sub> <sup>-</sup> + H <sub>2</sub> O <b>⇌</b> H <sub>2</sub> CO <sub>3</sub> + OH <sup>-</sup>	pKb <sub>2</sub>	7.63

Note: pKb values are calculated from the pKa values using the relationship pKa + pKb = 14 (for the conjugate acid-base pair at  $25^{\circ}$ C).

### **Experimental Protocols**

The alkalinity of a **sodium carbonate** solution can be accurately determined through acid-base titration. The following protocols outline the preparation of a standard solution and the titrimetric determination of total alkalinity.

## Preparation of a Standard Sodium Carbonate Solution (0.1 N)

Anhydrous **sodium carbonate** is a primary standard, meaning it is stable, has a high purity, and is not hygroscopic, making it ideal for preparing solutions of known concentration.

#### Materials:

- Anhydrous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), dried at 150-160°C for 2 hours and cooled in a desiccator.
- · Distilled or deionized water.
- 250 mL volumetric flask.
- Analytical balance.



• Beaker, funnel, and wash bottle.

#### Procedure:

- Accurately weigh approximately 1.325 g of anhydrous sodium carbonate using an analytical balance.
- Quantitatively transfer the weighed **sodium carbonate** to a 250 mL beaker.
- Add approximately 50 mL of distilled water to the beaker and stir until the solid is completely dissolved.
- Carefully transfer the solution into a 250 mL volumetric flask using a funnel.
- Rinse the beaker, stirring rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure all the **sodium carbonate** is transferred.
- Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

### **Titrimetric Determination of Total Alkalinity**

This method uses a strong acid, typically hydrochloric acid (HCl), to titrate the **sodium carbonate** solution. The titration involves two equivalence points, corresponding to the conversion of carbonate to bicarbonate and then bicarbonate to carbonic acid.

#### Materials:

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).
- Sodium carbonate solution (prepared as in 3.1 or an unknown sample).
- Burette (50 mL).
- Pipette (25 mL).
- Erlenmeyer flasks (250 mL).



- Phenolphthalein indicator.
- Bromocresol green indicator or Methyl orange indicator.

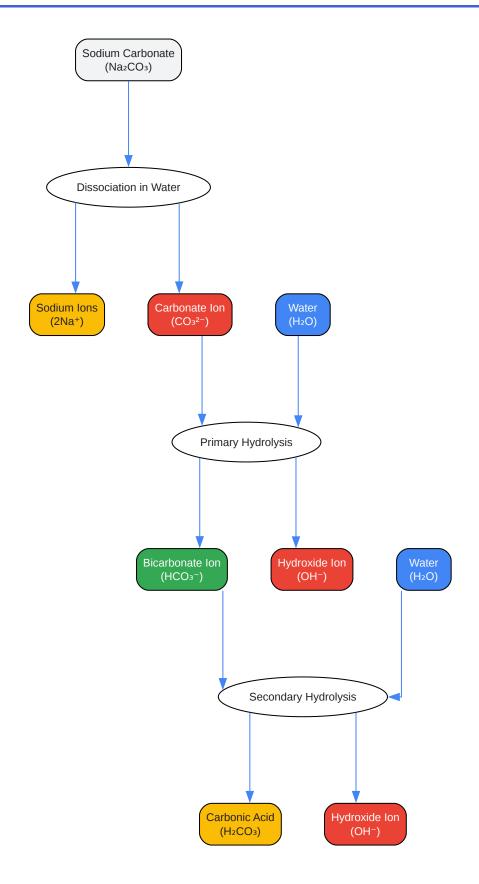
#### Procedure:

- Rinse and fill the burette with the standardized HCl solution. Record the initial volume.
- Pipette 25 mL of the **sodium carbonate** solution into an Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the flask. The solution will turn pink.
- Titrate with the HCl solution until the pink color just disappears. This first endpoint (pH ≈ 8.3) corresponds to the conversion of carbonate to bicarbonate: CO<sub>3</sub><sup>2-</sup> + H<sup>+</sup> → HCO<sub>3</sub><sup>-</sup>. Record the volume of HCl added.
- Add 2-3 drops of bromocresol green indicator to the same solution. The solution will turn blue.
- Continue the titration with HCl until the color changes from blue to green. For a sharper endpoint, the solution can be gently boiled to remove dissolved CO<sub>2</sub>, and the titration continued until the green color persists. This second endpoint (pH ≈ 4.5) corresponds to the neutralization of bicarbonate: HCO<sub>3</sub><sup>-</sup> + H<sup>+</sup> → H<sub>2</sub>CO<sub>3</sub>. Record the total volume of HCl added from the beginning of the titration.
- The total alkalinity is calculated based on the total volume of HCl required to reach the second endpoint.

# Visualizations Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical equilibria and the experimental workflow for determining the alkalinity of **sodium carbonate**.

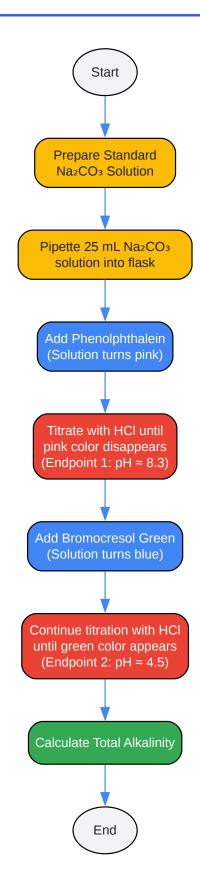




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Caption: Hydrolysis pathway of **sodium carbonate** in water.





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Caption: Experimental workflow for alkalinity titration.



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